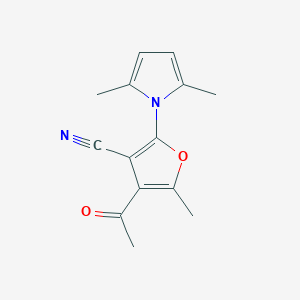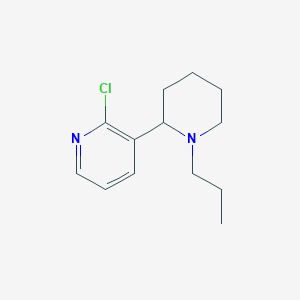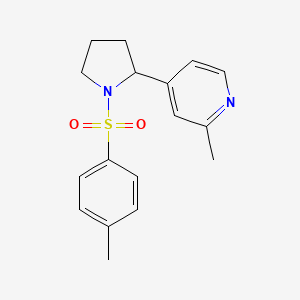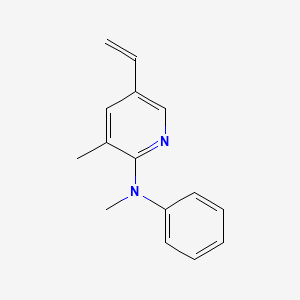
4-Acetyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitrile is a complex organic compound that features a pyrrole ring, a furan ring, and various functional groups such as acetyl and nitrile
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylpyrrole with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of bismuth nitrate pentahydrate . This reaction yields the pyrrole derivative, which can then be further functionalized to introduce the acetyl and nitrile groups.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Acetyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitriles to amines.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and furan rings, to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic and nucleophilic reagents, such as halogens or alkyl halides, can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
4-Acetyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
作用机制
The mechanism by which 4-Acetyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitrile exerts its effects is largely dependent on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of the pyrrole and furan rings allows for interactions with aromatic and hydrophobic regions of proteins, while the functional groups can form hydrogen bonds or ionic interactions.
相似化合物的比较
Similar Compounds
2,5-Dimethylpyrrole: A simpler analog that lacks the furan ring and additional functional groups.
Furan-3-carbonitrile: Contains the furan ring and nitrile group but lacks the pyrrole ring and acetyl group.
4-Acetylpyrrole: Contains the pyrrole ring and acetyl group but lacks the furan ring and nitrile group.
Uniqueness
4-Acetyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitrile is unique due to its combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C14H14N2O2 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC 名称 |
4-acetyl-2-(2,5-dimethylpyrrol-1-yl)-5-methylfuran-3-carbonitrile |
InChI |
InChI=1S/C14H14N2O2/c1-8-5-6-9(2)16(8)14-12(7-15)13(10(3)17)11(4)18-14/h5-6H,1-4H3 |
InChI 键 |
OWJCARCHRYJVHS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1C2=C(C(=C(O2)C)C(=O)C)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11805549.png)



![4-(difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11805560.png)




![Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride](/img/structure/B11805587.png)
